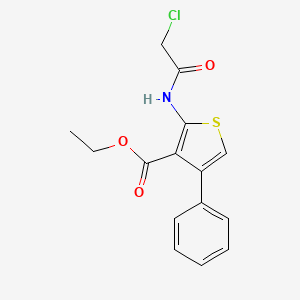

Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate

Description

The exact mass of the compound Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-2-20-15(19)13-11(10-6-4-3-5-7-10)9-21-14(13)17-12(18)8-16/h3-7,9H,2,8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUYJPUGLVYKIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350399 |

Source

|

| Record name | Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77261-21-3 |

Source

|

| Record name | Ethyl 2-[(2-chloroacetyl)amino]-4-phenyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77261-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate. The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] This specific derivative, functionalized with a reactive chloroacetamide group, serves as a valuable intermediate for the development of novel therapeutic agents and chemical probes. We present a robust, two-step synthetic pathway commencing with the highly efficient Gewald aminothiophene synthesis, followed by a direct N-acylation. The causality behind critical experimental choices is elucidated, and a full suite of characterization protocols is detailed to ensure the production of a highly pure, verifiable compound. This document is intended to empower researchers, chemists, and drug development professionals with the technical expertise required to confidently synthesize and validate this key chemical entity.

Introduction: The Strategic Importance of the Thiophene Scaffold

Substituted thiophenes are a privileged class of heterocyclic compounds that feature prominently in a multitude of FDA-approved drugs and clinical candidates.[1] Their structural resemblance to phenyl rings, combined with a unique electronic profile, allows them to act as effective bioisosteres, enhancing pharmacological properties such as potency and metabolic stability. The 2-aminothiophene motif, in particular, is a versatile building block, readily accessible through the multicomponent Gewald reaction.[3][4][5] Subsequent functionalization of the amino group, as demonstrated in this guide with the introduction of a chloroacetyl moiety, installs a reactive electrophilic site. This "warhead" is ideal for covalent modification of biological targets or for further synthetic elaboration, making the title compound a strategic asset in drug discovery campaigns, particularly in the development of enzyme inhibitors and covalent probes.[6][7]

A Two-Step Synthetic Pathway

The synthesis is logically approached in two distinct stages: first, the construction of the core 2-amino-4-phenylthiophene ring system, and second, the functionalization of the 2-amino group. This ensures high yields and simplifies the purification of the final product.

Overall Synthetic Scheme

The complete synthesis is outlined below, beginning with commercially available starting materials and proceeding through the stable aminothiophene intermediate.

Diagram 1: Two-step synthesis of the title compound.

Step 1: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Mechanistic Rationale: The Gewald reaction is a powerful multicomponent reaction that assembles the polysubstituted thiophene ring in a single, efficient step.[3][8] The reaction proceeds via an initial Knoevenagel condensation between the ketone (acetophenone) and the active methylene compound (ethyl cyanoacetate), catalyzed by a base.[4][8] This forms a stable α,β-unsaturated nitrile intermediate. Elemental sulfur then adds to the activated methylene position, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[8] The choice of a mild base like morpholine or diethylamine is crucial to promote the condensation without inducing unwanted side reactions.

Experimental Protocol:

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol).

-

Solvent and Catalyst Addition: Add absolute ethanol (50 mL) as the solvent, followed by the dropwise addition of morpholine (10 mmol) as the basic catalyst.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

-

Product Collection: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove the catalyst and any water-soluble impurities, and then dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield the aminothiophene precursor as a crystalline yellow solid.[9]

Step 2: N-Acylation to Yield the Final Product

Mechanistic Rationale: This step involves a standard nucleophilic acyl substitution. The exocyclic amino group of the thiophene precursor acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. Acetic acid is an effective solvent for this transformation.[6] The reaction is typically rapid at room temperature.

Experimental Protocol:

-

Reagent Setup: In a 100 mL flask, dissolve the dried Ethyl 2-amino-4-phenylthiophene-3-carboxylate (5 mmol) from Step 1 in glacial acetic acid (20 mL).[6]

-

Acylating Agent Addition: While stirring the solution at room temperature, add chloroacetyl chloride (5.5 mmol) dropwise over 5 minutes.

-

Reaction Execution: Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

-

Product Isolation: Upon completion, pour the reaction mixture into a beaker containing 150 mL of cold water to precipitate the product.

-

Purification and Drying: Filter the resulting solid, wash extensively with water to remove residual acetic acid, and dry thoroughly under vacuum to afford the title compound, Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate, typically as a white or off-white powder.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is non-negotiable for validating the identity, structure, and purity of the synthesized compound. The combination of spectroscopic and analytical methods described below provides a robust, self-validating data package.

Diagram 2: Experimental workflow from synthesis to final characterization.

Spectroscopic and Analytical Data

The structural integrity of the final compound is confirmed by a suite of analytical techniques. Expected results are summarized in the table below.

| Analysis Technique | Parameter | Expected Result / Observation |

| ¹H-NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | ~9.0-9.5 (s, 1H, -NH-), ~7.4-7.6 (m, 5H, Ar-H), ~6.5 (s, 1H, Thiophene C5-H), ~4.3 (q, 2H, -OCH₂CH₃), ~4.2 (s, 2H, -COCH₂Cl), ~1.3 (t, 3H, -OCH₂CH₃). |

| ¹³C-NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | ~168 (Ester C=O), ~165 (Amide C=O), ~160-110 (Aromatic & Thiophene Carbons), ~61 (-OCH₂-), ~43 (-CH₂Cl), ~14 (-CH₃). |

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | ~3300-3200 (N-H stretch), ~1700 (Ester C=O stretch), ~1670 (Amide I C=O stretch), ~1550 (Amide II N-H bend), ~760 (C-Cl stretch). |

| Mass Spectrometry (ESI-MS) | m/z | Calculated for C₁₅H₁₄ClNO₃S: 323.04. Found: [M+H]⁺ at 324.0, [M+Na]⁺ at 346.0.[10] |

| Elemental Analysis | % Composition | Calculated: C, 55.64; H, 4.36; N, 4.33. Found should be within ±0.4% of calculated values. |

| Melting Point | °C | To be determined experimentally; a sharp melting point range indicates high purity. |

Field Insights and Troubleshooting

-

Causality of Base Selection in Gewald Reaction: While stronger bases can be used, mild secondary amines like morpholine or piperidine are optimal. They are basic enough to catalyze the initial Knoevenagel condensation but not so strong as to deprotonate the resulting 2-aminothiophene, which can lead to dimerization or other side reactions.[3]

-

Purity of Starting Materials: The Gewald reaction is sensitive to the purity of the starting ketone. Ensure the acetophenone is free from acidic impurities or oxidation products, which can inhibit the condensation step.

-

N-Acylation Reaction Conditions: The reaction with chloroacetyl chloride is exothermic. For larger-scale syntheses, addition at 0°C followed by warming to room temperature is recommended to maintain control and prevent the formation of di-acylated or other byproducts.

-

Compound Stability: The title compound is generally stable. However, due to the reactive chloroacetyl group, it should be stored in a cool, dry place away from nucleophilic substances (e.g., water, alcohols, amines) to prevent degradation. Long-term storage under an inert atmosphere (N₂ or Ar) is advisable.[11]

Conclusion

This guide has detailed a reliable and well-documented pathway for the synthesis of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate. By leveraging the efficiency of the Gewald reaction and a straightforward acylation, this valuable synthetic intermediate can be produced in high yield and purity. The comprehensive characterization protocol provides a clear framework for quality control, ensuring the compound's suitability for subsequent applications in medicinal chemistry and drug development. The insights provided into the mechanistic rationale and experimental nuances are intended to facilitate a successful and reproducible synthesis for researchers in the field.

References

-

Wikipedia. Gewald reaction. [Link]

-

Putrov, D., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Borate, H. B., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts, 19(10), 1085. [Link]

-

Holzer, W., & Eller, G. A. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

Ismail, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217-7231. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Ismail, M. M., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

-

Mamatha, D. M., et al. (2021). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

-

Prasad, Y. R., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 6(11), 164-171. [Link]

-

Zhang, Y. M., et al. (2011). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o210. [Link]

-

Romero-Gameros, C. A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 13, 1198533. [Link]

-

Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 1888. [Link]

-

Saeed, S., et al. (2023). Design, Synthesis, and Biological Evaluation of 2‐Hydroxy‐4‐phenylthiophene‐3‐carbonitrile as PD-L1 Antagonist. ChemMedChem, 18(14), e202300185. [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. matrixscientific.com [matrixscientific.com]

- 11. 554404-43-2 Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate AKSci 5382CK [aksci.com]

A Technical Guide to the Physicochemical Properties and Reactivity of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate

Abstract: This technical guide provides an in-depth analysis of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate, a substituted 2-aminothiophene derivative of significant interest to the drug discovery and development sector. The document elucidates the compound's synthesis, delineates its key physical and chemical properties, and explores its reactivity, with a particular focus on the chloroacetamide moiety's role as a covalent "warhead." By contextualizing its structural features within the broader landscape of medicinal chemistry, this guide serves as a critical resource for researchers leveraging this and similar scaffolds for the development of targeted therapeutics.

Introduction to a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the rational design of small molecules hinges on the strategic combination of well-characterized structural motifs. Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate is a prime example of such a design, integrating a biologically privileged core with a reactive functional group poised for targeted covalent interaction.

The 2-Aminothiophene Core: A Privileged Scaffold

The 2-aminothiophene ring system is a cornerstone in heterocyclic chemistry and drug discovery.[1] Its rigid, planar structure and rich electron density make it an excellent scaffold for presenting substituents in a defined three-dimensional space, facilitating precise interactions with biological targets. Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties, making them staples in screening libraries and lead optimization programs.[2][3]

The Chloroacetamide Moiety: A Covalent Warhead

The defining feature for the application of this molecule is the 2-(2-chloroacetamido) group. Chloroacetamides are a class of electrophilic functional groups known as "covalent warheads."[4][5] They react with nucleophilic amino acid residues on proteins, such as the thiol group of cysteine, to form stable covalent bonds.[4][6] This mechanism of action can lead to irreversible inhibition, offering advantages in potency and duration of action compared to non-covalent inhibitors. The strategic inclusion of this reactive group transforms the parent scaffold into a tool for targeted covalent modification, a highly sought-after strategy in modern drug design.[5]

Synthesis and Characterization

The synthesis of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate is a logical, two-stage process that is both efficient and scalable. The choice of this pathway is dictated by the need to first construct the polysubstituted thiophene core, followed by the strategic introduction of the reactive chloroacetamide group.

Synthetic Strategy: Gewald Reaction followed by N-Acylation

The most robust and versatile method for constructing the 2-amino-4-phenylthiophene-3-carboxylate core is the Gewald Aminothiophene Synthesis .[7] This multicomponent reaction is prized for its operational simplicity and ability to generate complex heterocyclic systems in a single step from readily available starting materials.[2][8] Following the formation of the thiophene intermediate, a standard N-acylation is employed to install the chloroacetyl group.

-

Stage 1: Gewald Aminothiophene Synthesis. This reaction involves the condensation of a ketone (acetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur, typically mediated by a base like morpholine or triethylamine.[7] The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the stable, aromatic 2-aminothiophene ring.[1][7]

}

Diagram 1: Gewald reaction pathway for the thiophene core.

-

Stage 2: N-Acylation. The 2-amino group of the thiophene intermediate is a potent nucleophile. It readily reacts with the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically performed in an aprotic solvent, such as dichloromethane or THF, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[9]

}

Diagram 2: Final N-acylation step.

Experimental Protocol: A Representative Synthesis

-

Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate.

-

To a 250 mL round-bottom flask, add acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and ethanol (50 mL).

-

Stir the mixture and add elemental sulfur (12 mmol).

-

Add morpholine (15 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours, monitoring by TLC until starting materials are consumed.

-

Cool the mixture to room temperature and pour into ice-water (200 mL).

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to yield the intermediate as a yellow solid.[10]

-

-

Step 2: Synthesis of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate.

-

Dissolve the dried thiophene intermediate (5 mmol) in anhydrous dichloromethane (50 mL) in a flask equipped with a nitrogen inlet.

-

Add triethylamine (7.5 mmol) and cool the mixture to 0°C in an ice bath.

-

Add chloroacetyl chloride (6 mmol) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford the final compound.

-

Physical and Spectroscopic Properties

A thorough understanding of the physical properties is essential for formulation, handling, and analytical method development.

General Characteristics

The key physical and computed properties of the title compound are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 2-[(chloroacetyl)amino]-4-phenyl-3-thiophenecarboxylate | [11] |

| CAS Number | 77261-21-3 | [11][12] |

| Molecular Formula | C₁₅H₁₄ClNO₃S | [13] |

| Molecular Weight | 323.80 g/mol | [12][13] |

| Physical Form | Powder | [11] |

| logP (calculated) | 3.3479 | [13] |

| logSw (calculated) | -3.6888 | [13] |

| Polar Surface Area | 43.66 Ų | [13] |

| H-Bond Donors | 1 | [13] |

| H-Bond Acceptors | 5 | [13] |

Solubility and Thermal Properties

The calculated octanol-water partition coefficient (logP) of 3.35 and water solubility (logSw) of -3.69 indicate that the compound is lipophilic and has low aqueous solubility.[13] It is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

The melting point of the precursor, Ethyl 2-amino-4-phenylthiophene-3-carboxylate, is reported to be in the range of 91.5-100.5°C.[10] The final acylated product is expected to have a higher melting point due to its increased molecular weight and stronger intermolecular interactions, including hydrogen bonding via the amide N-H group. Precise determination requires experimental analysis via Differential Scanning Calorimetry (DSC) or a melting point apparatus.

Predicted Spectroscopic Profile

While experimental spectra should be acquired for definitive characterization, the expected spectroscopic signatures can be reliably predicted.

| Technique | Expected Signature |

| ¹H NMR | δ (ppm): ~1.3 (t, 3H, -OCH₂CH ₃), ~4.3 (q, 2H, -OCH ₂CH₃), ~4.4 (s, 2H, -CH ₂Cl), ~7.3-7.5 (m, 5H, Ar-H ), ~7.6 (s, 1H, Thiophene-H 5), ~9.5 (br s, 1H, NH ) |

| ¹³C NMR | δ (ppm): ~14 (-OCH₂C H₃), ~43 (-C H₂Cl), ~61 (-OC H₂CH₃), ~110-150 (Signals for aromatic and thiophene carbons), ~165 (Amide C =O), ~168 (Ester C =O) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1700 (Ester C=O stretch), ~1670 (Amide C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~700-800 (C-Cl stretch) |

| Mass Spec. | m/z: 323/325 ([M]⁺/[M+2]⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key fragments would arise from loss of -CH₂Cl, -OEt, and cleavage of the amide bond. |

Chemical Reactivity and Applications

The utility of this compound in drug discovery is defined by the reactivity of its chloroacetamide functional group.

Covalent Modification of Nucleophiles

The primary site of reactivity is the methylene carbon bearing the chlorine atom. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom, which also serves as an excellent leaving group. The molecule functions as an alkylating agent, readily undergoing Sₙ2 reactions with soft nucleophiles.[9]

In a biological context, the most relevant target is the thiol side chain of cysteine residues within proteins.[4] The sulfur atom acts as the nucleophile, attacking the electrophilic carbon and displacing the chloride ion to form a stable thioether linkage. This covalent and often irreversible modification can lock an enzyme in an inactive state.

}

Diagram 3: Sₙ2 alkylation of a cysteine thiol by the chloroacetamide moiety.

Potential Research Applications

-

Enzyme Inhibitor Development: This compound is an ideal starting point for developing targeted covalent inhibitors for enzymes that feature a non-catalytic cysteine in or near a binding pocket. Many kinases and proteases fall into this category.

-

Chemical Probes: The reactivity of the chloroacetamide can be exploited to design chemical probes for activity-based protein profiling (ABPP), helping to identify and validate new drug targets.

-

Scaffold for Library Synthesis: The thiophene core and its peripheral functional groups (ester, phenyl ring) can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies, optimizing for potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Proper handling is critical due to the compound's irritant nature and alkylating reactivity.

Hazard Identification

The compound is classified with the following hazards.[11][14]

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | Warning |

| H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. |

Recommended Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][17]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Avoid dust formation.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[11][14]

First Aid Measures

-

If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.[15]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.[14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[15]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17]

References

-

Hu, Y., et al. (2017). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. Available at: [Link]

-

Jana, S., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry. Available at: [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]

-

CWRU School of Medicine. (2017). Novel chloroacetamido compound CWR-J02 is an anti-inflammatory glutaredoxin-1 inhibitor. Redox Biology. Available at: [Link]

-

Cheng, W., et al. (2017). Novel chloroacetamido compound CWR-J02 is an anti-inflammatory glutaredoxin-1 inhibitor. Redox Biology. Available at: [Link]

-

Capot Chemical. (n.d.). Material Safety Data Sheet. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Novel chloroacetamido compound CWR-J02 is an anti-inflammatory glutaredoxin-1 inhibitor | PLOS One [journals.plos.org]

- 5. Novel chloroacetamido compound CWR-J02 is an anti-inflammatory glutaredoxin-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 2-amino-4-phenylthiophene-3-carboxylate, 96% 1 g | Request for Quote [thermofisher.com]

- 11. Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate | 77261-21-3 [sigmaaldrich.com]

- 12. matrixscientific.com [matrixscientific.com]

- 13. Compound ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate - Chemdiv [chemdiv.com]

- 14. aaronchem.com [aaronchem.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. capotchem.com [capotchem.com]

A Technical Guide to the Spectral Analysis of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate

Introduction

The molecule, with the chemical formula C15H14ClNO3S and a molecular weight of 323.80 g/mol , possesses a unique combination of functional groups, including an ethyl ester, a chloroacetamide moiety, and a substituted phenylthiophene core.[1] Understanding the spectral signatures of these components is crucial for its identification and characterization in a research or manufacturing setting.

Predicted Mass Spectrum Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted electron ionization (EI) mass spectrum of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate would provide critical information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Expected Molecular Ion Peak:

The molecular ion peak (M+) is expected to be observed at m/z 323, corresponding to the nominal mass of the molecule. Due to the presence of the chlorine atom, a characteristic M+2 peak at m/z 325 should also be present, with an intensity of approximately one-third of the M+ peak, reflecting the natural isotopic abundance of 35Cl and 37Cl.

Plausible Fragmentation Patterns:

The fragmentation of the molecular ion would likely proceed through the cleavage of the weakest bonds and the loss of stable neutral molecules. Key expected fragmentation pathways include:

-

Loss of the ethoxy group (-OCH2CH3): Cleavage of the ester group could lead to the loss of an ethoxy radical, resulting in a fragment ion at m/z 278.

-

Loss of ethylene from the ethyl ester: A McLafferty rearrangement could lead to the loss of ethylene (C2H4) from the ethyl ester group, producing a fragment ion at m/z 295.

-

Cleavage of the chloroacetyl group: The amide bond could cleave, leading to the loss of the chloroacetyl group (•COCH2Cl), or a chloroacetyl radical, resulting in a fragment at m/z 246.

-

Loss of the entire chloroacetamido side chain: Cleavage of the C-N bond connecting the side chain to the thiophene ring could result in a fragment corresponding to the ethyl 2-amino-4-phenylthiophene-3-carboxylate cation at m/z 246.

-

Formation of the chloroacetyl cation: A fragment ion corresponding to the chloroacetyl cation [CH2ClCO]+ would be expected at m/z 77 and 79 (due to the chlorine isotopes).

Predicted Infrared (IR) Spectrum Analysis

Infrared spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The predicted IR spectrum of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate would exhibit a series of characteristic absorption bands.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibrational Mode |

| N-H (Amide) | 3200-3400 | Stretching |

| C-H (Aromatic/Thiophene) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Ester) | 1700-1725 | Stretching |

| C=O (Amide I) | 1650-1680 | Stretching |

| N-H (Amide II) | 1510-1550 | Bending |

| C=C (Aromatic/Thiophene) | 1450-1600 | Stretching |

| C-O (Ester) | 1000-1300 | Stretching |

| C-Cl | 600-800 | Stretching |

The presence of two distinct carbonyl stretching bands would be a key feature, allowing for the differentiation of the ester and amide functional groups. The N-H stretching and bending vibrations would further confirm the presence of the secondary amide.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectrum (in CDCl₃)

The predicted ¹H NMR spectrum would show distinct signals for each of the non-equivalent protons in the molecule.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (-OCH₂CH₃ ) | 1.2 - 1.4 | Triplet (t) | 3H |

| Ethyl (-OCH₂ CH₃) | 4.2 - 4.4 | Quartet (q) | 2H |

| Chloroacetyl (-COCH₂ Cl) | 4.1 - 4.3 | Singlet (s) | 2H |

| Phenyl (Ar-H) | 7.2 - 7.6 | Multiplet (m) | 5H |

| Thiophene (Th-H) | 7.0 - 7.2 | Singlet (s) | 1H |

| Amide (NH ) | 8.5 - 9.5 | Singlet (s, broad) | 1H |

The downfield chemical shift of the amide proton is characteristic and its broadness is due to quadrupole broadening and potential hydrogen bonding. The signals for the ethyl group will show the classic triplet-quartet coupling pattern. The protons of the phenyl group will likely appear as a complex multiplet.

Predicted ¹³C NMR Spectrum (in CDCl₃)

The predicted ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-O-CH₂-C H₃) | ~14 |

| Ethyl (-O-C H₂-CH₃) | ~61 |

| Chloroacetyl (-CO-C H₂-Cl) | ~43 |

| Thiophene-C3 | ~115 |

| Thiophene-C5 | ~125 |

| Phenyl (Ar-C) | 128-135 |

| Thiophene-C4 | ~140 |

| Thiophene-C2 | ~150 |

| Amide (-C O-CH₂-Cl) | ~165 |

| Ester (-C O-O-CH₂-CH₃) | ~168 |

The two carbonyl carbons of the ester and amide groups are expected to appear at the downfield end of the spectrum. The various aromatic and thiophene carbons will resonate in the 115-150 ppm range.

Experimental Protocols

The following are standard operating procedures for the acquisition of spectral data for a solid organic compound like Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: A small amount of the solid sample (typically < 1 mg) is dissolved in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: A mass spectrometer equipped with an EI source is used.

-

Data Acquisition: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The instrument is scanned over a mass range of m/z 50-500.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an ATR accessory is used.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

-

Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used.

-

Data Analysis: The chemical shifts, multiplicities, and integrations of the signals in the ¹H NMR spectrum are analyzed. The chemical shifts of the signals in the ¹³C NMR spectrum are assigned to the corresponding carbon atoms.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for combining the data from Mass, IR, and NMR spectroscopy to confirm the structure of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate.

Caption: Workflow for the structural elucidation of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate using a combination of spectroscopic techniques.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectral data for Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate. By analyzing the expected outcomes from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, a clear and detailed spectral profile of the molecule has been constructed. The presented predictions, based on established principles of chemical spectroscopy, offer a robust framework for the identification and characterization of this compound. The inclusion of standardized experimental protocols and a logical workflow for structural elucidation further enhances the practical utility of this guide for professionals in the field of drug discovery and chemical research. The principles outlined herein are broadly applicable to the structural determination of other novel organic molecules.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate

Introduction: Contextualizing the Importance of Solubility

Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate is a substituted thiophene derivative, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] Thiophene derivatives are integral to numerous approved pharmaceuticals, often serving as bioisosteres of benzene rings, which allows them to achieve similar biological activity but with potentially modified physicochemical properties.[2][3] The specific molecule , with CAS Number 77261-21-3, serves as a key intermediate in the synthesis of more complex molecules for biological evaluation.[4][5]

For any compound destined for use in synthesis or drug development, solubility is a fundamental and critical physicochemical property.[6] It governs every stage of the workflow, from the reaction conditions and purification strategies (like recrystallization and chromatography) to the formulation of a final active pharmaceutical ingredient (API). Poor aqueous solubility, in particular, is a major hurdle in drug development, often leading to low bioavailability and hampering the translation of potent molecules into effective medicines.[6][7] Understanding and quantifying the solubility of an intermediate like Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate in a range of solvents is therefore not a trivial pursuit; it is a prerequisite for efficient, reproducible, and scalable scientific research.

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It combines theoretical structural analysis with a detailed, field-proven experimental protocol, empowering researchers to generate the precise data needed for their specific applications.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

While comprehensive experimental data for this specific molecule is not readily published, we can predict its solubility behavior by dissecting its molecular structure according to the foundational principle of "like dissolves like."[8][9][10] This principle states that substances with similar molecular structures and intermolecular forces will be mutually soluble.[9] The polarity of both the solute and the solvent is the primary determinant of these interactions.[8][11]

Molecular Structure Analysis:

The structure of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate contains several functional groups that contribute to its overall polarity and solubility characteristics:

-

Phenyl Group (-C₆H₅): This is a large, non-polar, and hydrophobic component. It will favor interactions with non-polar or weakly polar solvents through van der Waals forces.

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. While the ring itself is aromatic and largely non-polar, the sulfur atom introduces a slight polarity. Thiophene itself is insoluble in water but soluble in most organic solvents like ethanol and ether.[1][12][13]

-

Ethyl Ester Group (-COOCH₂CH₃): This group is polar aprotic. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, allowing it to interact favorably with protic solvents.

-

Chloroacetamido Group (-NHC(O)CH₂Cl): This is a highly polar group. The amide N-H can act as a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. The presence of the electronegative chlorine atom further increases the polarity of this moiety.

Predicted Solubility:

Based on this structural analysis, we can classify the molecule as predominantly polar with significant non-polar character . This duality suggests a nuanced solubility profile:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . The large polar chloroacetamido and ester groups will struggle to interact with the non-polar solvent molecules, which primarily engage via weak London dispersion forces.[11]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)): Solubility is predicted to be moderate to high . These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar groups of the molecule. Solvents like acetone and ethyl acetate can also accept hydrogen bonds from the amide N-H. This class of solvents is often ideal for dissolving compounds with such mixed characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate . While these solvents can form strong hydrogen bonds with the ester and amide groups, the large non-polar phenyl and thiophene portions of the molecule may limit overall miscibility.[9] Ethanol is often a good solvent for recrystallizing similar thiophene derivatives.[14]

-

Highly Polar Solvents (e.g., Water): Solubility is expected to be very low to insoluble . The large hydrophobic surface area of the phenyl and thiophene rings will dominate, preventing effective hydration by water molecules despite the presence of hydrogen-bonding groups.[12]

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantitative data, a robust experimental protocol is required. The "gold standard" for determining the true equilibrium (thermodynamic) solubility is the isothermal shake-flask method .[15][16][17][18] This method relies on allowing an excess of the solid compound to reach equilibrium with the solvent at a controlled temperature, followed by quantifying the concentration of the dissolved compound in the supernatant.[19]

Detailed Step-by-Step Protocol: Isothermal Shake-Flask Method

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To determine the concentration of a saturated solution of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate in a given solvent at a specified temperature.

Materials:

-

Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate (pure solid)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous/polar)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation:

-

Add an excess amount of the solid compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is ~10-20 mg of solid for every 1-2 mL of solvent.

-

Causality Check: Using a clear excess ensures that the solution becomes truly saturated and is in equilibrium with the solid phase.[15][18]

-

Add a precise volume of the chosen solvent to each vial. Prepare at least three replicates for each solvent to assess variability.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm).

-

Allow the samples to equilibrate for a sufficient period. For many compounds, 24 hours is adequate, but for poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary.[20]

-

Causality Check: Constant temperature is critical as solubility is temperature-dependent.[6] Consistent agitation ensures the entire solvent volume is exposed to the solid, facilitating the reach of equilibrium.[17]

-

-

Phase Separation:

-

After equilibration, visually confirm that excess solid remains in each vial.

-

Allow the vials to stand undisturbed for a short period to let the bulk of the solid settle.

-

To remove all suspended microparticles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Causality Check: This step is crucial. Failure to remove all solid particles will lead to an overestimation of solubility.

-

-

Sample Collection and Dilution:

-

Carefully draw the clear supernatant using a pipette.

-

Immediately filter the supernatant through a chemical-resistant syringe filter (0.22 µm) into a clean, labeled collection vial.

-

Self-Validation: The filtration step is a secondary measure to guarantee a particle-free saturated solution.

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of your analytical method. Record the dilution factor precisely.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

-

Calibration is mandatory. Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve (Absorbance or Peak Area vs. Concentration).

-

Determine the concentration of the diluted sample from the calibration curve.

-

Self-Validation: The linearity of the calibration curve (R² > 0.99) validates the accuracy of the quantification method within that range.[19]

-

-

Calculation:

-

Calculate the original solubility using the formula: Solubility = (Concentration from Curve) × (Dilution Factor)

-

Express the final result in standard units (e.g., mg/mL, g/L, or mol/L). Report the average and standard deviation of the replicates.

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Application

The quantitative data obtained from the experimental protocol should be summarized in a clear and accessible format. This allows for easy comparison between solvents and informs subsequent experimental design.

Table 1: Experimental Solubility of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Predicted Solubility | Experimental Solubility (mg/mL) |

| Non-Polar | n-Hexane | 1.88 | Low | [Enter Experimental Data] |

| Toluene | 2.38 | Low | [Enter Experimental Data] | |

| Polar Aprotic | Dichloromethane | 8.93 | High | [Enter Experimental Data] |

| Tetrahydrofuran (THF) | 7.52 | High | [Enter Experimental Data] | |

| Ethyl Acetate | 6.02 | High | [Enter Experimental Data] | |

| Acetone | 20.7 | High | [Enter Experimental Data] | |

| Acetonitrile | 37.5 | Moderate-High | [Enter Experimental Data] | |

| Polar Protic | Ethanol | 24.5 | Moderate | [Enter Experimental Data] |

| Methanol | 32.7 | Moderate | [Enter Experimental Data] | |

| Water | 80.1 | Very Low | [Enter Experimental Data] |

Practical Application of Results:

-

Synthesis: A solvent with high solubility for the starting materials and the product is often chosen for a reaction medium to ensure a homogeneous reaction.

-

Purification (Recrystallization): The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[6] The data table can help identify candidate solvents or solvent pairs (e.g., dissolving in hot ethanol and precipitating by adding water).

-

Chromatography: Solubility data helps in selecting the "strong" solvent for the mobile phase in column chromatography. For instance, high solubility in ethyl acetate and low solubility in hexane would suggest using a hexane/ethyl acetate gradient for purification.

-

Formulation: For drug development, understanding solubility in aqueous buffers at different pH values is the next critical step, guiding formulation strategies to enhance bioavailability.[19]

By combining theoretical prediction with rigorous experimental validation, researchers can gain a complete understanding of the solubility profile of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate, enabling its efficient and effective use in synthesis and development pipelines.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thiophene derivatives - Georganics [georganics.sk]

- 4. Compound ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate - Chemdiv [chemdiv.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. who.int [who.int]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. pharmatutor.org [pharmatutor.org]

- 20. enamine.net [enamine.net]

Biological activity of novel thiophene-2-carboxamide derivatives.

An In-Depth Technical Guide:

Biological Activity of Novel Thiophene-2-Carboxamide Derivatives

Abstract

The thiophene ring is a prominent heterocyclic scaffold in medicinal chemistry, prized for its versatile pharmacological properties.[1][2] When functionalized as a thiophene-2-carboxamide, this core structure gives rise to a class of compounds with a remarkably broad spectrum of biological activities. This technical guide provides an in-depth exploration of novel thiophene-2-carboxamide derivatives, synthesizing current research on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their synthesis and evaluation, and offer insights into structure-activity relationships that guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Introduction: The Thiophene-2-Carboxamide Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the thiophene ring, a five-membered heterocycle containing a sulfur atom, is of particular interest.[1] The substitution of a carbon atom in a benzene ring with sulfur alters the electronic distribution and geometry, enhancing both reactivity and biological potential.[1] The aromaticity and planarity of the thiophene ring facilitate binding to biological receptors, while its structure allows for extensive functionalization to improve potency and selectivity.[1]

The thiophene-2-carboxamide moiety, in particular, has emerged as a "privileged scaffold" in drug discovery. The amide linkage provides a hydrogen bond donor and acceptor, crucial for molecular recognition at target sites. This guide will explore the diverse biological activities stemming from this core structure, highlighting the chemical nuances that drive its therapeutic effects.

Synthesis of Thiophene-2-Carboxamide Derivatives

The synthesis of thiophene-2-carboxamide derivatives is typically achieved through straightforward and efficient chemical reactions. A common and versatile method involves the condensation of an appropriate amine with a thiophene-2-carbonyl chloride or a thiophene-2-carboxylic acid activated with a coupling agent.

One-step methods have also been proposed, such as the cyclization of a precursor like N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds in the presence of a base like alcoholic sodium ethoxide.[3] The resulting derivatives are then characterized using techniques such as High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) to confirm their structure and purity.[1]

A Spectrum of Biological Activities

The versatility of the thiophene-2-carboxamide scaffold is evident in the wide range of biological activities its derivatives exhibit.

Anticancer Activity

Thiophene-2-carboxamide derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][4]

Mechanisms of Action:

-

VEGFR-2 Inhibition: Some thiophene-2-carboxamides act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors.[1][5] By blocking VEGFR-2, these compounds can stifle tumor growth.[5]

-

Tubulin Polymerization Inhibition: Certain derivatives function as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7][8] The thiophene ring plays a critical role in the interaction with the tubulin-colchicine binding pocket.[6][7]

-

Induction of Apoptosis: Many thiophene-2-carboxamides exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This is often achieved through the activation of caspases (like caspase-3/7), depolarization of the mitochondrial membrane, and suppression of anti-apoptotic proteins like Bcl-2.[1]

-

Other Mechanisms: Other reported anticancer mechanisms include inhibition of mitochondrial complex I, protein tyrosine phosphatase 1B (PTP1B), and SUMO-specific proteases (SENPs).[1][9]

Quantitative Data on Anticancer Activity:

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| MB-D2 | A375 (Melanoma) | < 50 | Caspase 3/7 activation, mitochondrial depolarization | [1] |

| MB-D2 | HT-29 (Colon) | < 75 | Cytotoxic | [1] |

| Compound 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | Tubulin polymerization inhibition | [8] |

| Compound 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | Tubulin polymerization inhibition | [8] |

| Compound 5 | HepG-2 (Hepatocellular Carcinoma) | 0.59 (VEGFR-2) | VEGFR-2 and β-tubulin inhibition | [5] |

| Compound 21 | HepG-2 (Hepatocellular Carcinoma) | 1.29 (VEGFR-2) | VEGFR-2 and β-tubulin inhibition | [5] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and thiophene-2-carboxamides have emerged as a promising class of compounds.

Spectrum of Activity:

These derivatives have demonstrated activity against a range of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.[3][10] Some have also shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[11]

Structure-Activity Relationship Insights:

Structure-activity relationship (SAR) studies have shown that the presence of an amino group at the 3-position of the thiophene ring can enhance antibacterial and antioxidant activity compared to hydroxyl or methyl substitutions.[3] For instance, 3-amino thiophene-2-carboxamide derivatives have displayed higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts.[3]

Quantitative Data on Antibacterial Activity:

| Compound ID | Bacterial Strain | Activity | Reference |

| Compound 7b | P. aeruginosa | 86.9% activity index vs. ampicillin | [3][10] |

| Compound 7b | S. aureus | 83.3% activity index vs. ampicillin | [3][10] |

| Compound 3b | B. subtilis | 78.3% activity index vs. ampicillin | [3] |

| Spiro-indoline-oxadiazole 17 | C. difficile | MIC of 2 to 4 µg/ml | [11] |

Anti-inflammatory Activity

Chronic inflammatory diseases pose a significant health challenge, and new anti-inflammatory drugs are needed.[12] Thiophene-based compounds, including some commercial drugs like Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[12] The mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[12] Some novel 2,5-disubstituted thiophene derivatives have shown promising anti-inflammatory activity, comparable to that of ibuprofen in some cases.[13]

Other Notable Biological Activities

-

Antioxidant Activity: Certain thiophene-2-carboxamide derivatives exhibit significant antioxidant properties, with the ability to scavenge free radicals.[3][14] For example, 3-amino thiophene-2-carboxamide derivatives have shown potent antioxidant activity in the ABTS assay.[3]

-

Cholinesterase Inhibition: Novel hydrazone derivatives of thiophene-2-carboxamide have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[15]

-

STING Agonists: Benzo[b]thiophene-2-carboxamide derivatives have been designed as agonists of the STING (stimulator of interferon genes) protein, which plays a crucial role in the innate immune response and has implications for cancer immunotherapy.[16]

Visualizing Mechanisms and Workflows

Experimental Workflow for Screening Thiophene-2-Carboxamide Derivatives

Caption: A typical workflow for the discovery and development of novel thiophene-2-carboxamide derivatives.

Simplified Signaling Pathway of VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene-2-carboxamide derivatives to block angiogenesis.

Induction of Apoptosis via Caspase Activation

Caption: The intrinsic pathway of apoptosis induction initiated by thiophene-2-carboxamide derivatives.

Key Experimental Protocols

Protocol 1: General Synthesis of a Thiophene-2-Carboxamide Derivative

This protocol is a generalized procedure based on common synthetic strategies.[3]

-

Reactant Preparation: Dissolve 1 equivalent of the desired amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Base: Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the amine solution and stir at room temperature.

-

Acylation: Slowly add a solution of 1 equivalent of thiophene-2-carbonyl chloride in the same solvent to the stirring amine/base mixture.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thiophene-2-carboxamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using NMR, HR-MS, and FT-IR spectroscopy.[1]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the thiophene-2-carboxamide derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.[1][17]

-

Cell Treatment: Seed and treat cells with the thiophene-2-carboxamide derivatives in a 96-well plate as described in the MTT assay protocol.

-

Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay). This typically involves a luminogenic substrate for caspase-3/7.

-

Lysis and Substrate Addition: After the desired treatment period, add the caspase-3/7 reagent directly to the wells. This reagent contains a cell lysis buffer and the substrate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The amount of light produced is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Normalize the luminescence signal to the number of cells or a control well and compare the activity in treated versus untreated cells.

Conclusion and Future Perspectives

Novel thiophene-2-carboxamide derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological targets, including cancer, microbial infections, and inflammation, underscores their potential in addressing significant unmet medical needs. The straightforward synthesis and the amenability of the thiophene ring to chemical modification allow for extensive exploration of structure-activity relationships, paving the way for the design of more potent and selective drug candidates.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. The exploration of novel derivatives targeting other disease areas is also a promising avenue. With continued interdisciplinary efforts in medicinal chemistry, pharmacology, and molecular biology, the full therapeutic potential of thiophene-2-carboxamide derivatives can be realized.

References

-

Bîrceanu, A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. [Link]

-

Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

-

ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. [Link]

-

Scilit. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

ResearchGate. (n.d.). Heterocyclic Synthesis with Thiophene2Carboxamide. [Link]

-

ResearchGate. (n.d.). Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. [Link]

-

PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. [Link]

-

PubMed. (2020). Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. [Link]

-

PubMed. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. [Link]

-

An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. [Link]

-

PubMed. (n.d.). Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. [Link]

-

PubMed. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

-

National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

-

National Institutes of Health. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. [Link]

-

ResearchGate. (n.d.). Biological Diversity of Thiophene: A Review. [Link]

-

ResearchGate. (n.d.). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. [Link]

-

PubMed. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]

-

ResearchGate. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. [Link]

-

Researcher.Life. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. (n.d.). [Link]

-

ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. [Link]

-

PubMed. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

PubMed. (2015). Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. staff.najah.edu [staff.najah.edu]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction mechanism and synthetic pathway for the formation of Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Thiophene scaffolds are prevalent in a wide array of pharmaceuticals and functional materials due to their bioisosteric relationship with phenyl groups and their versatile electronic properties.[1][2] Understanding the intricacies of their synthesis is paramount for the development of novel molecular entities. This document will delve into the core chemical transformations, provide a plausible mechanistic rationale supported by established principles, and offer a detailed experimental protocol for its laboratory preparation.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target molecule is most efficiently achieved through a two-stage process. The initial and most critical step is the construction of the polysubstituted 2-aminothiophene core, followed by a straightforward acylation to introduce the chloroacetamido side chain.

Caption: High-level synthetic workflow.

Stage 1: The Gewald Reaction for 2-Aminothiophene Core Synthesis

The cornerstone of this synthesis is the Gewald multicomponent reaction, a powerful and versatile method for the one-pot synthesis of 2-aminothiophenes.[3][4] This reaction brings together a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.

Core Reactants and Their Roles:

| Reactant | Structure | Role in the Final Product |

| Phenylacetaldehyde | Ph-CH₂-CHO | Source of the C4-phenyl and C5-H of the thiophene ring |

| Ethyl cyanoacetate | NC-CH₂-COOEt | Provides C2, C3, the 2-amino group, and the 3-ethyl carboxylate |

| Elemental Sulfur (S₈) | S₈ | The sulfur atom for the thiophene ring |

| Base (e.g., Morpholine) | C₄H₉NO | Catalyzes the initial condensation and subsequent steps |

Mechanistic Deep Dive into the Gewald Reaction

The mechanism of the Gewald reaction has been a subject of extensive study and is understood to proceed through several key stages.[5][6] While the precise nature of the sulfur insertion is complex, the following pathway is widely accepted.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between phenylacetaldehyde and ethyl cyanoacetate.[4][5] The base deprotonates the active methylene group of ethyl cyanoacetate, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of phenylacetaldehyde. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-phenylacrylate.

-

Michael Addition of Sulfur: The α,β-unsaturated nitrile then serves as a Michael acceptor. A sulfur nucleophile, generated from elemental sulfur with the aid of the base, attacks the β-carbon. The exact nature of the active sulfur species is complex and may involve polysulfides. For simplicity, this can be viewed as the addition of a sulfur anion to the double bond, forming a transient enolate.

-

Cyclization and Tautomerization: The newly formed sulfur-containing intermediate undergoes intramolecular cyclization. The carbanion attacks the nitrile carbon, forming a five-membered imine ring.

-